molecular formula C22H25NO4S B2455030 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone CAS No. 1797837-76-3

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2455030
CAS No.: 1797837-76-3
M. Wt: 399.51
InChI Key: RYCOFRYFSYXPHW-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone is a useful research compound. Its molecular formula is C22H25NO4S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research into the synthetic methodologies involving compounds structurally related to 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone has demonstrated innovative approaches in organic synthesis. For instance, Inagaki, Kawamura, and Mukai (2007) explored the Rh(I)-catalyzed Pauson–Khand reaction of 1-phenylsulfonyl-1,2-octadien-7-yne derivatives, leading to the formation of complex bicyclic structures which share a resemblance to the core structure of the compound . This study highlights the potential for creating novel bicyclic compounds with significant implications for medicinal chemistry and material science (Inagaki, Kawamura, & Mukai, 2007).

Stereoselective Synthesis

The stereoselective synthesis of compounds with intricate bicyclic frameworks, akin to the one described, has been the focus of several studies. Chen et al. (2010) reported on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the critical role of stereochemistry in the biological activity of complex organic molecules. This research underscores the importance of precise synthetic strategies in the development of therapeutically relevant compounds (Chen et al., 2010).

Molecular Structure and Conformation

Understanding the molecular structure and conformation is crucial for the application of complex organic molecules in scientific research. Yang et al. (2008) conducted a detailed study on the molecular structure of a compound closely related to this compound, providing insights into its conformational dynamics. Such studies are fundamental for the rational design of molecules with desired biological or physical properties (Yang et al., 2008).

Chemical Transformations and Reactivity

Exploring the reactivity and chemical transformations of compounds with similar structural features has yielded valuable methodologies for synthetic chemistry. For example, Francisco, Herrera, and Suárez (2003) investigated the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. Such reactions provide a versatile toolkit for constructing complex molecular architectures, which could be applied to the synthesis of derivatives of this compound for various scientific applications (Francisco, Herrera, & Suárez, 2003).

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-16-7-11-19(12-8-16)27-15-22(24)23-17-9-10-18(23)14-21(13-17)28(25,26)20-5-3-2-4-6-20/h2-8,11-12,17-18,21H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCOFRYFSYXPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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